N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately g/mol. This compound is characterized by a thiazole ring, a pyrazine moiety, and a carboxamide functional group, which contribute to its biological activity and potential applications in drug development.
The compound is cataloged in various chemical databases, including PubChem, where it is noted for its purity of around 95% and availability for research purposes. The IUPAC name provides insight into its structural features, indicating the presence of specific functional groups that may influence its reactivity and interactions.
N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide belongs to the class of thiazole-containing compounds, which are known for their diverse biological activities. It can be classified as an organic heterocyclic compound due to the presence of nitrogen-containing rings.
The synthesis of N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of thiazole derivatives with appropriately substituted pyrazines and carboxylic acids or their derivatives.
The molecular structure of N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide can be represented using various structural formulas:
CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3
UIKPRXILHHQEBM-UHFFFAOYSA-N
These representations reflect the arrangement of atoms within the molecule, highlighting the connectivity between different functional groups and rings.
N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide can undergo several chemical reactions due to its functional groups:
N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide has potential applications in several scientific fields:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7